molecular formula C9H16O3 B1602260 Tert-butyl 4-oxopentanoate CAS No. 2854-10-6

Tert-butyl 4-oxopentanoate

Cat. No.: B1602260
CAS No.: 2854-10-6
M. Wt: 172.22 g/mol
InChI Key: FVXIMLWFYMZNEU-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxopentanoate is an organic compound with the molecular formula C9H16O3. It is a liquid at room temperature and is commonly used in organic synthesis. The compound is characterized by the presence of a tert-butyl group attached to a 4-oxopentanoate moiety, which imparts unique chemical properties.

Mechanism of Action

Target of Action

Tert-butyl 4-oxopentanoate is a chemical compound with the molecular formula C9H16O3 It’s known that this compound is used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.

Mode of Action

It has been used in the synthesis of dipeptides . In this context, the compound might interact with amino acids and other reagents to form peptide bonds, leading to the creation of dipeptides .

Biochemical Pathways

Given its use in peptide synthesis , it can be inferred that it plays a role in the biochemical pathways related to protein synthesis and metabolism.

Pharmacokinetics

Its physicochemical properties such as high gi absorption and bbb permeance suggest that it might have good bioavailability .

Result of Action

Given its role in peptide synthesis , it can be inferred that it contributes to the formation of peptides, which are crucial components of proteins and play vital roles in various biological functions.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-oxopentanoate has been shown to have anti-fungal properties It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

Related compounds such as tert-butyl alcohol have been shown to interact with proteins like lactate dehydrogenase and myoglobin . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-oxopentanoate can be synthesized through various methods. One common synthetic route involves the esterification of 4-oxopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various esters and amides.

Scientific Research Applications

Tert-butyl 4-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxopentanoate
  • Ethyl 4-oxopentanoate
  • Propyl 4-oxopentanoate

Uniqueness

Tert-butyl 4-oxopentanoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity. This makes it a valuable intermediate in organic synthesis, as it can influence the selectivity and outcome of chemical reactions.

Properties

IUPAC Name

tert-butyl 4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7(10)5-6-8(11)12-9(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXIMLWFYMZNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574731
Record name tert-Butyl 4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2854-10-6
Record name tert-Butyl 4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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